molecular formula C12H13N3 B8557627 3-(1,2,5,6-Tetrahydro-pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine

3-(1,2,5,6-Tetrahydro-pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8557627
M. Wt: 199.25 g/mol
InChI Key: DHKUNFIIBCFCLQ-UHFFFAOYSA-N
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Patent
US08252930B2

Procedure details

10 ml acetylchloride was slowly added to 200 ml of MeOH (−10° C.). After 15 minutes, this solution was added to compound 5 (1.43 g, 7.18 mmol) and 20% Pd(OH)2/C (130 mg). The mixture was hydrogenated at 50 psi for 1 hour. The mixture was filtered and concentrated. A subsequent filtration over SCX-2, followed by flash chromatography (MeOH/triethylamine (97/3) afforded compound 6 (0.81 g, 4.02 mmol, 55%) which was reacted with 1 equivalent of fumaric acid in EtOH and concentrated. Recrystallization from EtOH/ethylacetate afforded a solid (free base/fumaric acid (2:1)), mp>225° C. (decomposition). 1H-NMR (400 MHz, D2O): δ 8.04 (bd, J=5 Hz, 1H), 7.93 (bd, J=8 Hz, 1H), 7.13 (bs, 1H), 7.01 (dd, J=8 Hz, 5 Hz, 1H), 6.36 (s, 1H), 3.46-3.40 (m, 1H), 3.37-3.31 (m, 1H), 3.14-3.04 (m, 1H), 2.92-2.82 (m, 2H), 2.0-1.87 (m, 2H), 1.8-1.54 (m, 2H).
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step Two
Quantity
130 mg
Type
catalyst
Reaction Step Two
Yield
55%

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C.[NH:5]1[CH2:10][CH2:9][CH:8]=[C:7]([C:11]2[C:19]3[C:14](=[N:15][CH:16]=[CH:17][CH:18]=3)[NH:13][CH:12]=2)[CH2:6]1>[OH-].[OH-].[Pd+2].CO>[NH:5]1[CH2:10][CH2:9][CH2:8][CH:7]([C:11]2[C:19]3[C:14](=[N:15][CH:16]=[CH:17][CH:18]=3)[NH:13][CH:12]=2)[CH2:6]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.43 g
Type
reactant
Smiles
N1CC(=CCC1)C1=CNC2=NC=CC=C21
Name
Quantity
130 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The mixture was hydrogenated at 50 psi for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
A subsequent filtration over SCX-2

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1CC(CCC1)C1=CNC2=NC=CC=C21
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.02 mmol
AMOUNT: MASS 0.81 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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